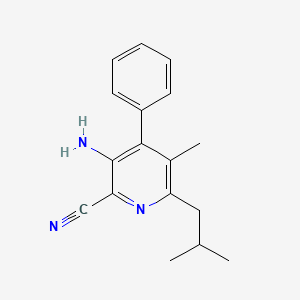

![molecular formula C16H11N3O4S2 B5570810 4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5570810.png)

4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The introduction to this compound and its related family involves the exploration of thieno[3,2-d]pyrimidines, which are of interest for their unique structural and potentially beneficial biological properties. The research delves into the synthesis of these compounds, utilizing various chemical reactions and analyses to understand their molecular structure and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including condensation and cyclocondensation processes, as seen in the synthesis of various pyrimidine derivatives. These processes are highlighted by the use of specific reagents and conditions that favor the formation of the desired compound structure with high yield and purity.

Molecular Structure Analysis

The molecular structure of related compounds is analyzed using X-ray crystallography, providing detailed insights into the crystal structure and molecular geometry. This analysis is crucial for understanding the compound's potential interactions and stability.

Chemical Reactions and Properties

The chemical reactivity of thieno[3,2-d]pyrimidines is explored through their interactions with different reagents, leading to a variety of derivatives. These reactions are significant for modifying the compound's properties for specific applications. The studies often involve the investigation of N-pyrimidinylacetamide derivatives and their subsequent reactions to produce β-chloroenaldehyde derivatives and Schiff bases, offering insights into the compound's functional group reactivity and potential for further chemical modification.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are determined through various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and for its formulation for specific uses.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, are explored to understand the compound's potential applications and stability. This analysis is crucial for predicting how the compound might interact with biological systems or other chemical substances.

References:

- For synthesis and structural analysis of related compounds: (Ganapathy et al., 2015).

- For ultrasound-mediated synthesis and biological activity: (Tiwari et al., 2016).

- For chemical reactivity and biological evaluation: (Farouk et al., 2021).

Scientific Research Applications

Anticancer Applications

Several studies have focused on the synthesis of thieno[3,2-d]pyrimidine derivatives and their evaluation as potential anticancer agents. One study reported the environmentally friendly, rapid, and convenient synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, with certain compounds showing significant in vitro anticancer activities against various human tumor cell lines. The study also included a docking study showing good binding mode in the active site of thymidylate synthase enzyme and ADME properties indicating good drug-like properties (Tiwari et al., 2016).

Synthesis and Reactivity

Another area of research involves the synthesis and reactivity of pyrimidine and related heterocyclic compounds. For example, a study explored the synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin, examining the effects of certain 4- and 4,6-substituents on the antiviral activity of pyrrolo[2,3-d]pyrimidines. This research provided insights into structural requirements for antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), emphasizing the significance of amino groups at specific positions for activity (Renau et al., 1996).

Corrosion Inhibition

The application of pyrimidine derivatives extends to materials science, such as their use as corrosion inhibitors. One study described the inhibition performance of a new pyrimidine heterocyclic derivative towards copper corrosion in NaCl solutions, using various electrochemical techniques to demonstrate the compound's efficacy in reducing copper corrosion. This study highlights the potential of pyrimidine derivatives in protecting metals from corrosion, contributing to the development of more effective and environmentally friendly corrosion inhibitors (Khaled et al., 2011).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Compounds with similar structures have been found to exhibit a wide range of biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activities. Given the wide range of activities exhibited by structurally similar compounds, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name |

6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4S2/c1-23-9-4-2-8(3-5-9)11(20)7-24-15-10(6-17)12-13(25-15)14(21)19-16(22)18-12/h2-5H,7H2,1H3,(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARENUNKRHGPXQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-7-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

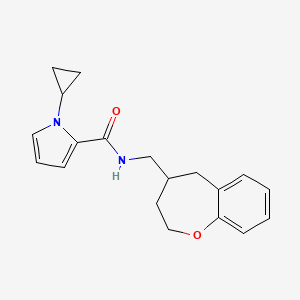

![N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B5570729.png)

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)

![2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide](/img/structure/B5570741.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5570759.png)

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5570786.png)

![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)

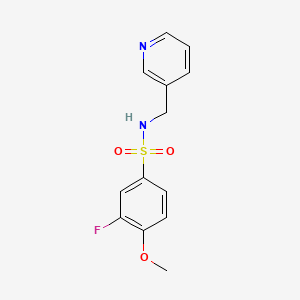

![N-(5-methyl-2-pyridinyl)-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5570806.png)